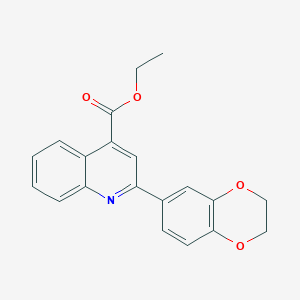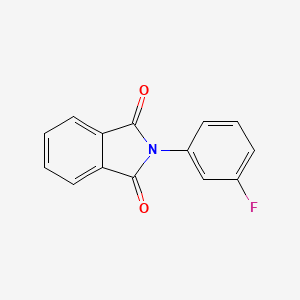
6-chloro-3-(4-fluorophenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-3-(4-fluorophenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic compound that contains a benzoxazine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine, fluorine, and methyl groups in its structure contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(4-fluorophenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluoroaniline with 2,4-pentanedione in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
6-chloro-3-(4-fluorophenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives or oxides.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted benzoxazine derivatives with various functional groups.
科学研究应用
6-chloro-3-(4-fluorophenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and resins, due to its thermal stability and unique electronic properties.
Biological Studies: It is used in biological assays to study its effects on various cellular processes and its potential as a therapeutic agent.
作用机制
The mechanism of action of 6-chloro-3-(4-fluorophenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
- 6-chloro-3-(4-chlorophenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine
- 6-chloro-3-(4-bromophenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine
- 6-chloro-3-(4-methylphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine
Uniqueness
The presence of a fluorine atom in 6-chloro-3-(4-fluorophenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine distinguishes it from other similar compounds. Fluorine atoms can significantly influence the compound’s electronic properties, reactivity, and biological activity. This makes it a valuable compound for specific applications where fluorine’s unique properties are advantageous.
属性
IUPAC Name |
6-chloro-3-(4-fluorophenyl)-5,7-dimethyl-2,4-dihydro-1,3-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO/c1-10-7-15-14(11(2)16(10)17)8-19(9-20-15)13-5-3-12(18)4-6-13/h3-7H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWSISQVIWOCIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CN(CO2)C3=CC=C(C=C3)F)C(=C1Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![isopropyl 4-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5515753.png)
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5515759.png)
![(NE)-N-[[2-[(4-bromophenyl)methoxy]naphthalen-1-yl]methylidene]hydroxylamine](/img/structure/B5515765.png)
![2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5515771.png)


![5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-2-pyridin-3-ylpyrimidine](/img/structure/B5515805.png)
![1-cyclopropyl-N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5515828.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5515835.png)

![8-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5515847.png)

![2-allyl-9-[3-(4-fluorophenoxy)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5515852.png)

